molecular formula C18H14N2O4S2 B2865973 ethyl 5-(1-benzofuran-2-amido)-4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate CAS No. 923457-86-7

ethyl 5-(1-benzofuran-2-amido)-4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate

Cat. No.: B2865973
CAS No.: 923457-86-7
M. Wt: 386.44
InChI Key: PFSHWOMZZUMNJP-UHFFFAOYSA-N
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Description

Ethyl 5-(1-benzofuran-2-amido)-4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound with a molecular weight of 332.34 g/mol (CAS No. EN300-218499) . Its structure combines a thiophene core substituted with a 1-benzofuran-2-amido group at position 5, a cyanosulfanyl (-SCN) moiety at position 4, and an ethyl carboxylate ester at position 2. Thiophene derivatives are widely studied for their pharmacological applications, particularly as anticancer agents, due to their ability to disrupt cellular proliferation pathways .

Properties

IUPAC Name

ethyl 5-(1-benzofuran-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-3-23-18(22)15-10(2)14(25-9-19)17(26-15)20-16(21)13-8-11-6-4-5-7-12(11)24-13/h4-8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHWOMZZUMNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxybenzaldehydes

Benzofuran-2-carboxylic acid is synthesized via intramolecular cyclization of o-hydroxybenzaldehydes using CuI catalysts in choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. This method achieves yields of 70–91% by stabilizing polar intermediates and accelerating cyclization. For example, salicylaldehyde derivatives undergo oxidative coupling with terminal alkynes to form the benzofuran core, followed by oxidation to the carboxylic acid using KMnO₄ in acidic conditions.

Palladium-Mediated Carbonylation

Alternative routes employ Pd(OAc)₂ with 1,10-phenanthroline to facilitate carbonylative cyclization of o-iodophenols and alkynes. This method avoids harsh oxidants, yielding benzofuran-2-carboxylic acid derivatives in 65–78% efficiency.

Synthesis of 5-Amino-4-Mercapto-3-Methylthiophene-2-Carboxylate

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction condenses ethyl cyanoacetate, elemental sulfur, and methyl ketones (e.g., pentan-3-one) in morpholine to form 2-aminothiophene-3-carboxylates. Subsequent iodination at the 5-position using N-iodosuccinimide (NIS) in DMF introduces a leaving group for nucleophilic substitution.

Mercaptanation and Cyanation

Iodide displacement with sodium hydrosulfide (NaSH) in ethanol yields 4-mercapto derivatives. Subsequent treatment with cyanogen bromide (BrCN) in acetonitrile introduces the cyanosulfanyl group (-SCN) at the 4-position, achieving 45–93% yields under inert conditions.

Amide Coupling and Esterification

EDC/HOBt-Mediated Amidation

Benzofuran-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The activated intermediate reacts with 5-amino-4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate to form the target amide, with yields of 68–85%.

Ethyl Ester Formation

Ethyl esterification is achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternatively, direct synthesis from ethyl 2-aminothiophene-3-carboxylate precursors avoids additional steps.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Deep eutectic solvents (DES) : ChCl.EG enhances reaction rates and stabilizes intermediates in benzofuran synthesis.
  • Copper vs. palladium catalysts : CuI favors cyclization, while Pd(OAc)₂ improves carbonylative coupling efficiency.

Regioselectivity Challenges

Electron-withdrawing groups on the thiophene ring hinder cyanosulfanyl introduction, necessitating electron-donating substituents for optimal yields. Steric effects from the 3-methyl group require bulky ligands (e.g., PCy₃) to prevent side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Benzofuran protons resonate at δ 7.2–7.8 ppm, while thiophene methyl groups appear at δ 2.1–2.3 ppm.
  • IR Spectroscopy : Amide C=O stretches at 1650–1680 cm⁻¹ and SCN stretches at 2150–2175 cm⁻¹ confirm functional groups.

Chromatographic Purity

HPLC with C18 columns (MeCN/H₂O, 70:30) verifies >95% purity. MS (ESI+) shows [M+H]⁺ peaks at m/z 429.1.

Industrial-Scale Considerations

Cost-Effective Catalysts

Heterogeneous catalysts (e.g., activated carbon-supported Pd) reduce metal leaching and enable recycling in benzofuran synthesis.

Green Chemistry Metrics

  • Atom economy : 78% for Gewald reaction.
  • E-factor : 1.2 kg waste/kg product using DES.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(1-benzofuran-2-amido)-4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 5-(1-benzofuran-2-amido)-4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors involved in cellular processes. The benzofuran and thiophene rings may play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous thiophene derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key analogues include:

Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (Compound 74) Substituents: Chlorostyryl group at position 3, cyano (-CN) at position 3. Activity: High cytotoxicity against MCF-7, NCI-H460, and SF-268 cancer cell lines due to the electron-withdrawing Cl group . Differentiator: The target compound replaces the chlorostyryl group with a benzofuran-amido moiety, enhancing aromatic π-π stacking interactions in biological targets.

Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (Compound 76b) Substituents: Methoxyphenylcarbamoyl at position 4. Activity: Moderate potency against cancer cell lines, attributed to the OCH3 group’s balance of hydrophobicity and electron donation .

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

  • Substituents: Acetamido at position 5, dual ethyl carboxylates.
  • Synthesis: Prepared via Gewald’s multicomponent reaction, a method also applicable to the target compound .
  • Differentiator : The benzofuran-amido group in the target compound increases steric bulk and lipophilicity, which may improve membrane permeability compared to the smaller acetamido group.

Physicochemical Properties

  • Lipophilicity (LogP) : The benzofuran-amido group increases LogP compared to phenyl or acetamido analogues, favoring blood-brain barrier penetration.
  • Electron Effects : The -SCN group’s electron-withdrawing nature may stabilize the thiophene ring’s electrophilic character, a trait critical for interaction with DNA or enzyme active sites .
  • Synthetic Accessibility : Like most thiophenes, the target compound can be synthesized via Gewald’s reaction, but the benzofuran-amido group requires additional coupling steps, increasing complexity compared to simpler derivatives .

Potential Advantages

Selectivity: The benzofuran moiety may reduce off-target effects compared to chlorinated analogues (e.g., Compound 74), which show toxicity to normal fibroblasts .

Dual Functional Groups : The combination of -SCN and benzofuran-amido could enable dual mechanisms of action, such as redox modulation and kinase inhibition.

Biological Activity

Ethyl 5-(1-benzofuran-2-amido)-4-(cyanosulfanyl)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14N2O3S
  • Molecular Weight : 302.35 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Many thiophene derivatives demonstrate significant antioxidant properties, which are crucial in combating oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Receptors : Binding to specific receptors can modulate signaling pathways related to cell proliferation and apoptosis.
  • Free Radical Scavenging : The presence of sulfur and nitrogen atoms may enhance the compound's ability to neutralize free radicals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in vitro

Case Study: Antioxidant Activity

A study evaluating the antioxidant properties of thiophene derivatives showed that this compound exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that the compound was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for many conventional antibiotics, indicating a promising alternative for antimicrobial therapy.

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